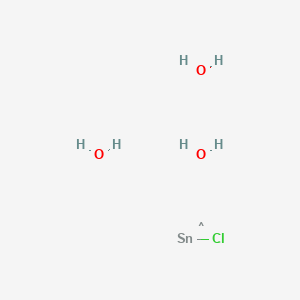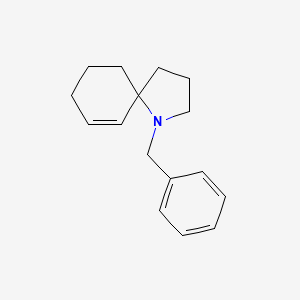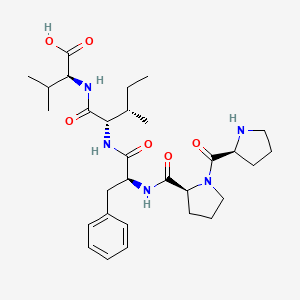
L-Prolyl-L-prolyl-L-phenylalanyl-L-isoleucyl-L-valine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Prolyl-L-prolyl-L-phenylalanyl-L-isoleucyl-L-valine is a pentapeptide composed of the amino acids proline, phenylalanine, isoleucine, and valine. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolyl-L-prolyl-L-phenylalanyl-L-isoleucyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Addition of the next amino acid: The next protected amino acid is coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide is synthesized.
Cleavage: The completed peptide is cleaved from the resin and deprotected.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers that follow the SPPS method. These machines can handle large-scale synthesis with high efficiency and purity.
Analyse Chemischer Reaktionen
Types of Reactions
L-Prolyl-L-prolyl-L-phenylalanyl-L-isoleucyl-L-valine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the phenylalanine residue, leading to the formation of phenylalanine derivatives.
Reduction: Reduction reactions can modify the peptide backbone or side chains.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Various amino acid derivatives and coupling agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylalanine residue can produce hydroxyphenylalanine derivatives.
Wissenschaftliche Forschungsanwendungen
L-Prolyl-L-prolyl-L-phenylalanyl-L-isoleucyl-L-valine has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for therapeutic applications, including as a potential drug candidate for various diseases.
Industry: Utilized in the development of peptide-based materials and products.
Wirkmechanismus
The mechanism of action of L-Prolyl-L-prolyl-L-phenylalanyl-L-isoleucyl-L-valine depends on its specific biological target. Generally, peptides exert their effects by binding to specific receptors or enzymes, leading to modulation of biological pathways. The molecular targets and pathways involved can vary based on the peptide’s structure and the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Valyl-L-prolyl-L-proline: A tripeptide with similar structural features.
L-Isoleucyl-L-prolyl-L-proline: Another tripeptide with comparable properties.
Uniqueness
L-Prolyl-L-prolyl-L-phenylalanyl-L-isoleucyl-L-valine is unique due to its specific sequence and combination of amino acids, which confer distinct biological activities and potential applications. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
76046-37-2 |
|---|---|
Molekularformel |
C30H45N5O6 |
Molekulargewicht |
571.7 g/mol |
IUPAC-Name |
(2S)-3-methyl-2-[[(2S,3S)-3-methyl-2-[[(2S)-3-phenyl-2-[[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]pentanoyl]amino]butanoic acid |
InChI |
InChI=1S/C30H45N5O6/c1-5-19(4)25(28(38)33-24(18(2)3)30(40)41)34-26(36)22(17-20-11-7-6-8-12-20)32-27(37)23-14-10-16-35(23)29(39)21-13-9-15-31-21/h6-8,11-12,18-19,21-25,31H,5,9-10,13-17H2,1-4H3,(H,32,37)(H,33,38)(H,34,36)(H,40,41)/t19-,21-,22-,23-,24-,25-/m0/s1 |
InChI-Schlüssel |
SLUAMJYGJNVEBV-ACUVNOOJSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCCN3 |
Kanonische SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)C3CCCN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




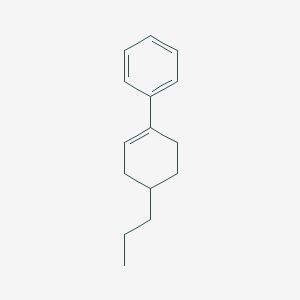


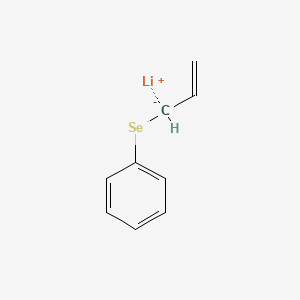
![2,4-diphenyl-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B14440690.png)

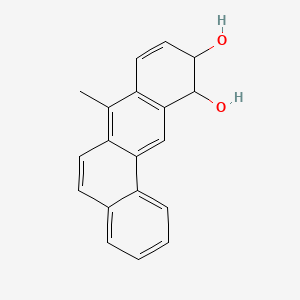
methanone](/img/structure/B14440711.png)
![Benzenesulfonic acid, [[(chloroacetyl)amino]methyl][[2-[[4-(cyclohexylamino)-9,10-dihydro-9,10-dioxo-1-anthracenyl]amino]cyclohexyl]methyl]-, monopotassium salt](/img/structure/B14440719.png)
